Cas no 1185039-30-8 (Gliclazide-d4)

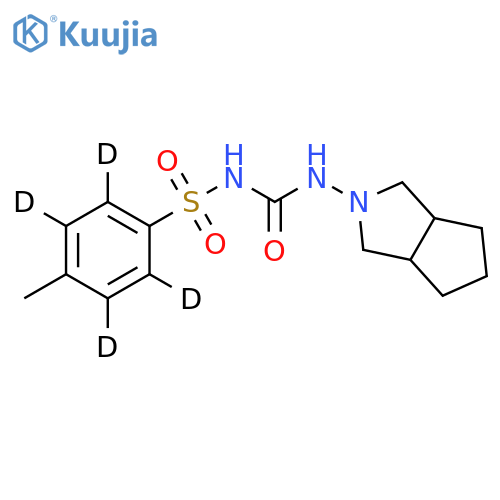

Gliclazide-d4 structure

商品名:Gliclazide-d4

Gliclazide-d4 化学的及び物理的性質

名前と識別子

-

- Gliclazide-d4

- J-003786

- ES-2545

- AKOS037652776

- 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylurea

- Gliclazide-d4 (phenyl-d4)

- HY-B0753S

- F90928

- 1185039-30-8

- CS-0169650

-

- インチ: InChI=1S/C15H21N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h5-8,12-13H,2-4,9-10H2,1H3,(H2,16,17,19)/i5D,6D,7D,8D

- InChIKey: BOVGTQGAOIONJV-KDWZCNHSSA-N

- ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CCCC3C2

計算された属性

- せいみつぶんしりょう: 327.15546970g/mol

- どういたいしつりょう: 327.15546970g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 497

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 86.9Ų

じっけんとくせい

- ゆうかいてん: 180-182°C

Gliclazide-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G409877-1mg |

Gliclazide-d4 |

1185039-30-8 | 1mg |

$ 176.00 | 2023-09-07 | ||

| ChemScence | CS-0169650-5mg |

Gliclazide-d4 |

1185039-30-8 | 5mg |

$450.0 | 2022-04-28 | ||

| ChemScence | CS-0169650-10mg |

Gliclazide-d4 |

1185039-30-8 | 10mg |

$720.0 | 2022-04-28 | ||

| 1PlusChem | 1P008XB7-1mg |

Gliclazide-d4 |

1185039-30-8 | ≥99% deuterated forms (d1-d4) | 1mg |

$203.00 | 2023-12-26 | |

| 1PlusChem | 1P008XB7-5mg |

Gliclazide-d4 |

1185039-30-8 | ≥99% deuterated forms (d1-d4) | 5mg |

$717.00 | 2023-12-26 | |

| Key Organics Ltd | ES-2545-100mg |

Gliclazide-D4 |

1185039-30-8 | >95% | 100mg |

£2813.00 | 2025-02-09 | |

| A2B Chem LLC | AE15619-5mg |

Gliclazide-d4 |

1185039-30-8 | ≥99% deuterated forms (d1-d4) | 5mg |

$546.00 | 2024-04-20 | |

| TRC | G409877-10mg |

Gliclazide-d4 |

1185039-30-8 | 10mg |

$ 634.00 | 2023-09-07 | ||

| TRC | G409877-5mg |

Gliclazide-d4 |

1185039-30-8 | 5mg |

$ 357.00 | 2023-09-07 | ||

| ChemScence | CS-0169650-1mg |

Gliclazide-d4 |

1185039-30-8 | 1mg |

$120.0 | 2022-04-28 |

Gliclazide-d4 関連文献

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

1185039-30-8 (Gliclazide-d4) 関連製品

- 1156-19-0(Tolazamide)

- 21187-98-4(Gliclazide)

- 1076198-18-9(ortho Gliclazide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量